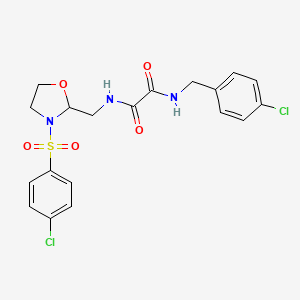

N1-(4-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O5S/c20-14-3-1-13(2-4-14)11-22-18(25)19(26)23-12-17-24(9-10-29-17)30(27,28)16-7-5-15(21)6-8-16/h1-8,17H,9-12H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXFAFSXTILIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 498.4 g/mol. The compound features both oxalamide and oxazolidinone moieties, contributing to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins involved in cellular signaling pathways. The sulfonamide group is known to inhibit specific enzymes, while the chlorobenzyl group may affect cellular membranes, leading to alterations in cell function. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent investigations into compounds related to this compound have shown potential in inhibiting cancer cell proliferation. For example, similar sulfonamide compounds have been reported to significantly inhibit the growth of colorectal cancer cells (SW480 and HCT116), with IC50 values as low as 0.12 µM . These findings suggest that this compound may also possess anticancer properties worth exploring.

Study on Antiviral Properties

A comparative study involving structurally related oxalamides indicated that modifications in the phenolic ring could enhance antiviral activity against HIV. Compounds that retained a chlorobenzene moiety demonstrated improved selectivity indices in viral inhibition assays . Although direct studies on this compound are not available, these insights provide a basis for future research.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Analogous compounds have been tested in animal models, showing promising results in reducing tumor size and improving survival rates in xenograft models of cancer . These findings highlight the potential therapeutic applications of this compound.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations:

- Sulfonyl vs. Heterocyclic Moieties : Compounds with sulfonyl groups (e.g., target compound, ) exhibit higher molecular weights (>450 Da) compared to those with simpler heterocycles (e.g., isoxazole, 293.70 Da ). This may influence pharmacokinetics, such as oral bioavailability.

- Synthetic Yields: Yields for oxazolidine/thiazole derivatives range from 37–55% , while simpler oxalamides (e.g., ) achieve ~44%.

- Purity : Most analogs report >90% purity via HPLC, suggesting robust purification protocols for oxalamide derivatives .

Spectroscopic and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.